Acyclovir Formacetal Dimer is a chemical compound classified as an impurity of Acyclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus. The molecular formula for Acyclovir Formacetal Dimer is , with a molecular weight of 462.42 g/mol. It is recognized for its unique structure and properties, which contribute to its classification within the field of medicinal chemistry and virology .
The synthesis of Acyclovir Formacetal Dimer involves several steps that typically start from Acyclovir or its derivatives. One notable method includes the alkylation of diacetyl-guanine with a suitable alkylating agent, followed by hydrolysis to yield the dimer. The process may also involve purification steps using solvents such as methanol and chloroform to isolate the desired product from by-products .
Acyclovir Formacetal Dimer exhibits a complex molecular structure characterized by multiple functional groups that enhance its biological activity. The structural formula can be represented in various formats, including SMILES notation:
Nc1nc(O)c2nc(COCCOCOCCOCn3cnc4c(O)nc(N)nc34)[nH]c2n1
InChI=1S/C17H22N10O6/c18-16-23-12-10(14(28)25-16)21-9(22-12)5-30-1-3-32-8-33-4-2-31-7-27-6-20-11-13(27)24-17(19)26-15(11)29/h6H,1-5,7-8H2,(H3,19,24,26,29)(H4,18,21,22,23,25,28)
.Acyclovir Formacetal Dimer can participate in various chemical reactions typical of nucleoside analogs. These reactions include:
The reaction mechanisms often involve nucleophilic attack on electrophilic centers within the dimer's structure, leading to the formation of new chemical bonds or the breaking of existing ones.
Acyclovir Formacetal Dimer's mechanism of action is closely related to that of Acyclovir itself. It is primarily converted into active metabolites through phosphorylation by viral thymidine kinase:
This mechanism effectively inhibits viral replication and is particularly effective against herpes viruses .
Relevant data indicate that the compound must be handled under controlled conditions to maintain its integrity and efficacy .
Acyclovir Formacetal Dimer serves primarily as a reference standard in research settings focused on antiviral drug development. Its applications include:
The importance of this compound lies in its role in advancing our understanding of antiviral therapies and improving treatment outcomes for viral infections .
The synthesis of acyclovir formacetal dimer (C₁₇H₂₂N₁₀O₆, MW 462.42 g/mol) typically occurs as a byproduct during monomeric acyclovir production. Its formation involves condensation reactions between two acyclovir monomers mediated by formaldehyde or related alkylating agents under acidic or basic conditions. The methylenebis(oxyethyleneoxymethylene) bridge (–O–CH₂–O–CH₂–CH₂–O–CH₂–O–) connects the N9 positions of the guanine moieties, creating a symmetrical dimeric structure [2] [6]. This linkage is structurally characterized as 9,9'-(2,5,7,10-tetraoxaundecane-1,11-diyl)bis(2-amino-9H-purin-6-ol), with the formacetal oxygen atoms contributing to its distinctive physicochemical properties [2] [7].
Industrial synthesis routes often involve:
Table 1: Key Synthetic Routes to Acyclovir Formacetal Dimer
Method | Reactants/Conditions | Key Characteristics |
---|---|---|
Formaldehyde Condensation | Acyclovir + HCHO (acidic/basic catalyst) | Forms methylene bridge; reversible reaction |
Solid-State Crystallization | Acyclovir hydrates (aqueous media) | Spontaneous dimerization during crystal lattice formation |
Thermal Rearrangement | Heating monomeric acyclovir (>150°C) | Low yield; decomposition competes |
Guanine’s nucleophilic properties drive formacetal dimer formation. The N9 position of deprotonated guanine attacks electrophilic formaldehyde, generating a hydroxymethyl intermediate (–CH₂OH). This intermediate undergoes nucleophilic substitution by the N9 of a second guanine moiety, forming the stable formacetal linkage [6]. Modifications to the guanine base significantly alter dimerization kinetics:
In contrast, acyclovir derivatives with blocked N9 positions (e.g., ProTide prodrugs) exhibit no dimer formation, confirming N9’s central role [1]. The dimer’s stability in aqueous solutions (pH 4–8) correlates with protonation states of guanine N1 and N7 atoms, which influence solubility and hydrogen-bonding capacity [4] [6].
The formacetal linker (–O–CH₂–O–) in nucleoside dimers confers enhanced metabolic stability compared to phosphodiester bonds. Computational studies (B3LYP/6-311++G(3df,pd)) reveal:
Table 2: Biophysical Properties of Backbone Modifications in Nucleoside Dimers
Linker Type | Bond Angle (°) | Hydrolytic Half-life (pH 7) | Base Pairing Stability |
---|---|---|---|
Formacetal (–O–CH₂–O–) | 109.5 | >72 hours | Destabilizes DNA:DNA by 2°C |
3'-Thioformacetal (–S–CH₂–O–) | 100.2 | >96 hours | Stabilizes RNA:DNA by 1.5°C |
Phosphodiester (–O–P–O–) | 120.0 | <30 minutes | Reference stability |
NMR studies of RNA:DNA hybrids show formacetal linkages favor C2'-endo sugar puckering, mimicking natural oligonucleotide geometry and minimizing steric clashes in duplex structures [3]. However, they slightly destabilize duplexes (ΔTm = −2°C) due to reduced electrostatic interactions with phosphate-binding proteins [3] [10].
Monomeric acyclovir and its dimer exhibit divergent reactivity due to steric and electronic effects:
Virtual screening of acyclovir derivatives confirms the dimer’s steric exclusion from kinase active sites: Docking scores for adenylate kinase are −8.2 kcal/mol (monomer) vs. −3.1 kcal/mol (dimer), explaining its lack of metabolic activation [1].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: